胞苷硫酸盐

描述

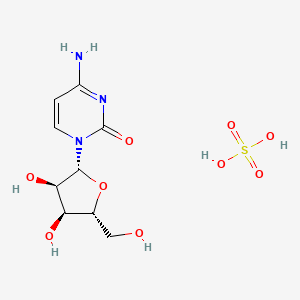

Cytidine sulfate is a nucleoside compound formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes. Cytidine sulfate is a white, water-soluble solid that is only slightly soluble in ethanol .

科学研究应用

Cytidine sulfate has a wide range of applications in scientific research:

作用机制

Target of Action

Cytidine sulfate’s primary target is Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential steps in nucleotide biosynthesis .

Mode of Action

Cytidine sulfate interacts with its target, Uridine-cytidine kinase 2, to facilitate the phosphorylation of uridine and cytidine . This interaction and the resulting changes are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Biochemical Pathways

The biochemical pathway affected by Cytidine sulfate involves the conversion of uridine and cytidine into their respective monophosphates . This process is part of the larger pyrimidine metabolism pathway, which is essential for nucleic acid synthesis. The downstream effects include the production of DNA and RNA, which are vital for cell growth and division .

Result of Action

The molecular and cellular effects of Cytidine sulfate’s action primarily involve the synthesis of nucleotides, which are essential for the formation of DNA and RNA . This can have significant implications for cell growth and division, as well as the functioning of various biological processes.

Action Environment

The action, efficacy, and stability of Cytidine sulfate can be influenced by various environmental factors. For instance, the solubility of Cytidine sulfate in water and water-ethanol binary solvents can affect its bioavailability and hence its action . Furthermore, the pH and temperature of the environment can also impact the stability and activity of the compound .

生化分析

Biochemical Properties

Cytidine sulfate plays a crucial role in biochemical reactions, particularly in the synthesis of nucleic acids. It interacts with enzymes such as cytidine deaminase and cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine sulfate to uridine, while cytidine kinase phosphorylates cytidine sulfate to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide metabolism and the maintenance of cellular nucleotide pools.

Cellular Effects

Cytidine sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of ribonucleic acid (RNA) by serving as a precursor for RNA synthesis . Additionally, cytidine sulfate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular responses . This compound also plays a role in cellular metabolism by participating in the synthesis and degradation of nucleotides.

Molecular Mechanism

At the molecular level, cytidine sulfate exerts its effects through several mechanisms. It binds to specific enzymes, such as cytidine deaminase and cytidine kinase, to regulate their activity . Cytidine sulfate can also inhibit or activate other enzymes involved in nucleotide metabolism, thereby influencing the overall metabolic flux . Furthermore, cytidine sulfate can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cytidine sulfate can change over time due to its stability and degradation. Studies have shown that cytidine sulfate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to cytidine sulfate in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of cytidine sulfate vary with different dosages in animal models. At low doses, cytidine sulfate has been shown to enhance cellular function and promote cell growth . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Cytidine sulfate is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It interacts with enzymes such as cytidine deaminase, cytidine kinase, and deoxycytidine kinase . These enzymes catalyze the conversion of cytidine sulfate to various nucleotide derivatives, which are essential for DNA and RNA synthesis . Additionally, cytidine sulfate can influence metabolic flux by regulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, cytidine sulfate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, cytidine sulfate can be distributed to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The localization and accumulation of cytidine sulfate are regulated by its interactions with specific binding proteins and transporters .

Subcellular Localization

Cytidine sulfate is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, cytidine sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, it can influence energy metabolism by participating in nucleotide synthesis and degradation .

准备方法

Synthetic Routes and Reaction Conditions

Silicon Etherification Method: This method involves the protection of N4-acetylcytosine with silicon etherification and its reaction with 1-chlorotriphenylformylribose under heated reflux conditions.

Uridine-Based Method: Uridine is used as the starting material and is silicon etherified using hexamethyldisilazane and trimethylchlorosilane.

Tert-Butyldimethylsilyl Chloride Method: Cytosine is first protected by tert-butyldimethylsilyl chloride and then reacted with tetraacetyl ribose.

Industrial Production Methods

The industrial production of cytidine sulfate involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .

化学反应分析

Types of Reactions

Oxidation: Cytidine sulfate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups in the ribose ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uridine derivatives, while substitution reactions can yield a variety of modified nucleosides.

相似化合物的比较

Similar Compounds

Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.

Uridine: Another nucleoside with uracil instead of cytosine.

Azacitidine: A cytidine analog used in chemotherapy.

Decitabine: Another cytidine analog with applications in cancer treatment.

Uniqueness

Cytidine sulfate is unique due to its specific role in RNA synthesis and its wide range of applications in both research and medicine. Its ability to be modified and incorporated into various biochemical pathways makes it a versatile and valuable compound in scientific studies .

属性

CAS 编号 |

32747-18-5 |

|---|---|

分子式 |

C9H13N3O8S |

分子量 |

323.28 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C9H13N3O8S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI 键 |

GSRRMZKNGWBOAT-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |

手性 SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)O)O)O |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COS(=O)(=O)O)O)O |

Key on ui other cas no. |

32747-18-5 |

序列 |

C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of cytidine sulfate in a research setting?

A1: Cytidine sulfate shows promise as a research tool in several areas:

- Blood Group Serology: Cytidine sulfate, along with other ribonucleic acid derivatives like adenylic acid, cytidylic acid, and uridylic acid, exhibits specific inhibitory effects on certain blood group antisera. These include anti-C, -D, -E, -c, -e, -Lua, and -Lub sera [, ]. This inhibition is thought to arise from the structural similarity of these compounds to the blood group antigens, allowing them to bind to the antibodies and prevent agglutination.

- Chromosome Research: Research indicates that cytidine sulfate can partially counteract the chromosomal aberrations induced by the thymine analog, 5-aminouracil, in Vicia faba roots []. This protective effect suggests a role for cytidine sulfate in pyrimidine metabolism and DNA synthesis.

Q2: What is known about the solubility of cytidine sulfate?

A2: Recent studies have focused on determining the solubility of cytidine sulfate under various conditions []. This information is crucial for developing efficient crystallization processes for purification. Key findings include:

Q3: How is cytidine sulfate typically characterized in a research setting?

A3: Several analytical techniques are employed for the characterization of cytidine sulfate:

- Crystal Structure Analysis: Powder X-ray diffraction (PXRD) is used to determine the crystal structure and identify any polymorphic forms of cytidine sulfate []. This research has identified a single stable crystal form relevant to industrial applications.

- Spectroscopic Identification: Fourier transform infrared spectroscopy (FTIR) provides information about the functional groups present in the molecule, confirming its chemical identity [].

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of cytidine sulfate, including its melting point, decomposition temperature, and potential phase transitions [].

- Hygroscopicity: Dynamic vapor sorption (DVS) analysis helps determine the hygroscopicity of cytidine sulfate, revealing its ability to adsorb or desorb moisture from the surrounding environment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)